Cas no 1183476-16-5 (2-hydroxy-S-(1H-pyrazol-4-yl)ethane-1-sulfonamido)

2-ヒドロキシ-S-(1H-ピラゾール-4-イル)エタン-1-スルホンアミドは、ピラゾール骨格とスルホンアミド基を有する有機化合物です。この構造は高い反応性と多様な生物活性を示し、医薬品中間体や機能性材料としての応用が期待されます。特に、スルホンアミド基の特性により優れた溶解性と安定性を兼ね備え、生体適合性材料や酵素阻害剤の開発に有用です。分子内のヒドロキシル基はさらなる化学修飾の可能性を提供し、標的化合物の合成フレキシビリティを向上させます。精密有機合成における高収率反応にも適した特性を有しています。

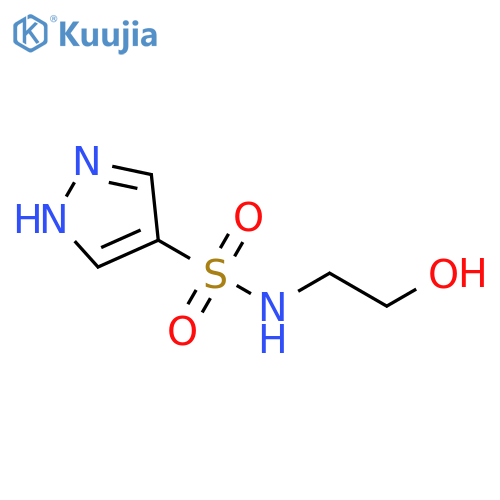

1183476-16-5 structure

商品名:2-hydroxy-S-(1H-pyrazol-4-yl)ethane-1-sulfonamido

2-hydroxy-S-(1H-pyrazol-4-yl)ethane-1-sulfonamido 化学的及び物理的性質

名前と識別子

-

- 2-Hydroxy-S-(1H-pyrazol-4-yl)ethane-1-sulfonamido

- 1H-Pyrazole-4-sulfonamide, N-(2-hydroxyethyl)-

- 2-hydroxy-S-(1H-pyrazol-4-yl)ethane-1-sulfonamido

-

- インチ: 1S/C5H9N3O3S/c9-2-1-8-12(10,11)5-3-6-7-4-5/h3-4,8-9H,1-2H2,(H,6,7)

- InChIKey: HIKCBSBQOXDRJK-UHFFFAOYSA-N

- ほほえんだ: N1C=C(S(NCCO)(=O)=O)C=N1

2-hydroxy-S-(1H-pyrazol-4-yl)ethane-1-sulfonamido 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-110190-0.05g |

2-hydroxy-S-(1H-pyrazol-4-yl)ethane-1-sulfonamido |

1183476-16-5 | 95% | 0.05g |

$205.0 | 2023-10-27 | |

| Enamine | EN300-110190-5.0g |

2-hydroxy-S-(1H-pyrazol-4-yl)ethane-1-sulfonamido |

1183476-16-5 | 95% | 5.0g |

$2566.0 | 2023-07-06 | |

| Enamine | EN300-110190-0.1g |

2-hydroxy-S-(1H-pyrazol-4-yl)ethane-1-sulfonamido |

1183476-16-5 | 95% | 0.1g |

$306.0 | 2023-10-27 | |

| Aaron | AR01A17R-50mg |

2-hydroxy-S-(1H-pyrazol-4-yl)ethane-1-sulfonamido |

1183476-16-5 | 95% | 50mg |

$307.00 | 2025-02-08 | |

| Aaron | AR01A17R-500mg |

2-hydroxy-S-(1H-pyrazol-4-yl)ethane-1-sulfonamido |

1183476-16-5 | 95% | 500mg |

$976.00 | 2025-02-08 | |

| Aaron | AR01A17R-5g |

2-hydroxy-S-(1H-pyrazol-4-yl)ethane-1-sulfonamido |

1183476-16-5 | 95% | 5g |

$3554.00 | 2023-12-16 | |

| A2B Chem LLC | AV46651-250mg |

2-hydroxy-S-(1H-pyrazol-4-yl)ethane-1-sulfonamido |

1183476-16-5 | 95% | 250mg |

$497.00 | 2024-04-20 | |

| Aaron | AR01A17R-1g |

2-hydroxy-S-(1H-pyrazol-4-yl)ethane-1-sulfonamido |

1183476-16-5 | 95% | 1g |

$1241.00 | 2025-02-08 | |

| 1PlusChem | 1P01A0ZF-50mg |

2-hydroxy-S-(1H-pyrazol-4-yl)ethane-1-sulfonamido |

1183476-16-5 | 95% | 50mg |

$306.00 | 2023-12-26 | |

| 1PlusChem | 1P01A0ZF-500mg |

2-hydroxy-S-(1H-pyrazol-4-yl)ethane-1-sulfonamido |

1183476-16-5 | 95% | 500mg |

$916.00 | 2023-12-26 |

2-hydroxy-S-(1H-pyrazol-4-yl)ethane-1-sulfonamido 関連文献

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

-

C. Pham-Huu,N. Keller,C. Estournès,G. Ehret,M. J. Ledoux Chem. Commun., 2002, 1882-1883

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

1183476-16-5 (2-hydroxy-S-(1H-pyrazol-4-yl)ethane-1-sulfonamido) 関連製品

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量